molecular formula C10H5BrFNO2S B2616225 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid CAS No. 1137129-05-5

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B2616225
CAS No.: 1137129-05-5
M. Wt: 302.12
InChI Key: MONIAIMJAYKRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H5BrFNO2S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom at the 2-position and a fluorophenyl group at the 5-position of the thiazole ring, along with a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with bromine to form 4-bromo-4-fluoroaniline, which is then subjected to a cyclization reaction with thiourea to form the thiazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted thiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid
  • 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIAIMJAYKRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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